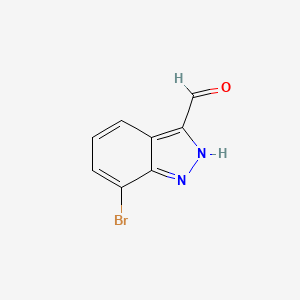

7-Bromo-1H-indazole-3-carbaldehyde

説明

Significance of Indazole Scaffolds in Modern Chemical Research

Indazole, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netbenthamdirect.comnih.gov This is due to its prevalence in a wide array of biologically active compounds and approved pharmaceutical drugs. researchgate.netbenthamdirect.comnih.govnih.gov The indazole core's ability to form various non-covalent interactions with biological targets, coupled with its synthetic tractability, allows for the creation of diverse molecular architectures with a broad spectrum of pharmacological activities. researchgate.netnih.gov

Indazole derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, antibacterial, antiviral, and antitumor properties. researchgate.netresearchgate.netnih.gov The development of drugs such as Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor, underscores the therapeutic importance of the indazole nucleus. nih.gov The versatility of the indazole scaffold enables chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic efficacy. nih.gov

Overview of 7-Bromo-1H-indazole-3-carbaldehyde as a Key Synthetic Intermediate for Advanced Structures

This compound serves as a crucial building block in the synthesis of complex organic molecules. The aldehyde functional group at the 3-position is particularly useful, as it can be readily transformed into a variety of other functionalities. rsc.org For instance, it can undergo condensation reactions, be oxidized to a carboxylic acid, or be reduced to an alcohol, providing access to a wide range of 3-substituted indazole derivatives. rsc.org

The bromine atom at the 7-position offers another site for synthetic modification. It can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This dual reactivity makes this compound a highly versatile intermediate for constructing elaborate molecular frameworks. A notable application of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid. nih.govchemrxiv.org

Historical Context of Indazole-3-carbaldehyde Derivatives in Scientific Literature

The exploration of indazole-3-carbaldehyde derivatives dates back to early investigations into the chemical reactivity of the indazole ring system. One of the classical methods for synthesizing 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles, a reaction first described by Büchi. rsc.org This transformation proceeds through a multi-step pathway involving the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to yield the desired indazole-3-carbaldehyde. rsc.org

Over the years, various synthetic methodologies have been developed to access these important intermediates. chemicalbook.com For example, the reaction of 6-bromoindole (B116670) with sodium nitrite (B80452) in an acidic medium has been used to prepare 6-bromo-1H-indazole-3-carbaldehyde. chemicalbook.com The continuous development of new synthetic routes highlights the ongoing importance of indazole-3-carbaldehyde derivatives in contemporary chemical research.

Data Tables

Table 1: Chemical Properties of 7-Bromo-1H-indazole and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Bromo-1H-indazole | 53857-58-2 | C₇H₅BrN₂ | 197.03 | 126-130 |

| 6-Bromo-1H-indazole-3-carbaldehyde | 885271-72-7 | C₈H₅BrN₂O | 225.04 | Not specified |

| 1H-Indazole-3-carbaldehyde | 5235-10-9 | C₈H₆N₂O | 146.15 | Not specified |

| 7-Bromo-1H-indazole-3-carboxylic acid | Not specified | C₈H₅BrN₂O₂ | 241.04 | Not specified |

Data sourced from various chemical suppliers and literature. sigmaaldrich.comsigmaaldrich.combldpharm.comchemimpex.com

Table 2: Spectroscopic Data for a Related Compound, 6-Bromo-1H-indazole-3-carbaldehyde

| Spectroscopic Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 |

| IR (neat) | ν = 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744 and 492 cm⁻¹ |

| HRMS (ESI-) | calculated for C₈H₄N₂O⁷⁹Br [M − H]⁻ m/z 222.9507, found: 222.9498 |

Data for 6-Bromo-1H-indazole-3-carbaldehyde, a regioisomer of the title compound. rsc.org

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWCQUSSBQJBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695405 | |

| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887576-89-8 | |

| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 1h Indazole 3 Carbaldehyde and Analogs

Strategies for Direct Access to 1H-Indazole-3-carbaldehyde Derivatives

Direct and efficient access to the 1H-indazole-3-carbaldehyde core is crucial for the development of indazole-based compounds. Several methodologies have been developed to achieve this, with a primary focus on the transformation of readily available indole (B1671886) precursors.

Nitrosation of Indoles and Optimized Reaction Protocols

A prominent method for the synthesis of 1H-indazole-3-carbaldehyde derivatives is the nitrosation of indoles. nih.govrsc.orgresearchgate.net This reaction typically proceeds by treating an indole with a nitrosating agent, such as sodium nitrite (B80452), in a slightly acidic environment. nih.govrsc.org The process involves a multistep pathway that begins with the nitrosation at the C3 position of the indole ring, forming an oxime intermediate. nih.govrsc.org This is followed by the addition of water, ring opening, and subsequent ring closure to yield the desired 1H-indazole-3-carbaldehyde. nih.govrsc.org

Optimized protocols have been developed to enhance the efficiency and yield of this transformation, particularly for electron-rich indoles which are prone to side reactions like dimer formation. rsc.org Key optimizations include:

Reverse Addition: Adding the indole solution to the nitrosating mixture at a controlled rate helps to maintain a low concentration of the indole, thereby minimizing side reactions. rsc.org

Temperature Control: Conducting the initial addition at 0°C has been shown to significantly improve yields. rsc.org

Solvent and Acidity: The use of a dimethylformamide (DMF) and water solvent system with a carefully controlled amount of hydrochloric acid is crucial for the reaction's success. rsc.org

These optimized conditions have been successfully applied to a range of substituted indoles, including those with electron-donating and electron-withdrawing groups, to produce the corresponding 1H-indazole-3-carbaldehydes in good to excellent yields. nih.gov

Table 1: Examples of 1H-Indazole-3-carbaldehyde Derivatives Synthesized via Nitrosation of Indoles nih.govrsc.org

| Starting Indole | Product | Yield (%) |

| 5-Bromoindole | 5-Bromo-1H-indazole-3-carbaldehyde | 72 |

| 5-Fluoroindole | 5-Fluoro-1H-indazole-3-carbaldehyde | 87 |

| 7-Methylindole | 7-Methyl-1H-indazole-3-carbaldehyde | 72 |

| 5-Nitroindole | 5-Nitro-1H-indazole-3-carbaldehyde | 99 |

Regioselective Bromination Approaches in Indazole Synthesis

To synthesize the target compound, 7-Bromo-1H-indazole-3-carbaldehyde, regioselective bromination is a critical step. While direct bromination of the pre-formed 1H-indazole-3-carbaldehyde is one approach, another strategy involves the bromination of an indazole precursor prior to the introduction of the carbaldehyde group.

A common method for achieving regioselective bromination at the C7 position of the indazole ring is through the use of N-bromosuccinimide (NBS). rsc.org The reaction conditions, such as solvent and temperature, can be tuned to favor bromination at the desired position. For instance, the bromination of 4-substituted-1H-indazoles with NBS in DMF at elevated temperatures has been shown to yield the corresponding C7-bromo derivatives. rsc.org

Alternatively, a Sandmeyer-type reaction can be employed, starting from a 7-aminoindazole. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by treatment with cuprous bromide to introduce the bromine atom at the 7-position. chemicalbook.com

Multistep Synthetic Pathways for Indazole Core Construction

Beyond the direct conversion of indoles, several multistep synthetic pathways exist for the construction of the indazole core itself. These methods often provide access to a wider range of substituted indazoles that may not be readily available through other routes.

One such approach involves the [3+2] cycloaddition of arynes with diazo compounds. orgsyn.org This method allows for the formation of the indazole ring system with various substituents at the 3-position. Another strategy is the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield 3-aminoindazoles, which can then be further functionalized. organic-chemistry.org

More recently, a two-step sequence involving the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) followed by heterocycle formation with hydrazine (B178648) has been developed for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir. nih.govchemrxiv.org

Functional Group Transformations and Derivatization at the Carbaldehyde Moiety

The carbaldehyde group at the 3-position of the indazole ring is a versatile handle for further molecular elaboration. It readily undergoes a variety of chemical transformations, allowing for the synthesis of a diverse library of indazole derivatives. nih.govrsc.org

Knoevenagel Condensations for Extended Conjugation

The Knoevenagel condensation is a powerful tool for extending the π-conjugated system of 1H-indazole-3-carbaldehyde. nih.govrsc.org This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base like piperidine (B6355638) or triethylamine. wikipedia.orgamazonaws.com This reaction leads to the formation of a new carbon-carbon double bond, resulting in α,β-unsaturated products with extended conjugation. wikipedia.org This strategy has been utilized to synthesize various indazole derivatives with potential biological activities. amazonaws.com

Wittig Condensations for Olefinic Derivatives

The Wittig reaction provides another efficient method for converting the carbaldehyde group into an olefinic double bond. nih.govrsc.org This reaction employs a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The ylide then reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The Wittig reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond, making it a valuable tool for the synthesis of diverse olefinic indazole derivatives. mdpi.com

Cyclization Reactions Leading to Fused Heteroaromatic Systems (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

The aldehyde functionality at the C3 position of the indazole ring serves as a versatile anchor for the construction of fused heteroaromatic systems. While specific examples for this compound are not extensively documented in the reviewed literature, general synthetic routes for the conversion of heteroaromatic aldehydes to fused rings are well-established and can be extrapolated. The aldehyde group can react with a variety of dinucleophiles to yield five-membered heterocyclic rings such as oxazoles, thiazoles, and benzimidazoles. nih.gov

Oxazoles: The synthesis of oxazoles from aldehydes can be achieved through several methods. One common approach involves the reaction of the aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base. This reaction, known as the Van Leusen oxazole (B20620) synthesis, is a powerful tool for constructing the oxazole ring.

Thiazoles: Thiazole rings can be formed by the reaction of the aldehyde with a compound containing a thiol and an amine group, such as a cysteine ester, or by reacting an α-haloketone (which can be formed from the aldehyde) with a thioamide.

Benzimidazoles: The condensation of an aldehyde with an o-phenylenediamine (B120857) derivative is a classical and widely used method for the synthesis of benzimidazoles. This reaction typically proceeds under acidic or oxidative conditions. The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde, followed by cyclization and subsequent aromatization to afford the benzimidazole (B57391) ring system.

These cyclization reactions significantly expand the chemical space accessible from this compound, providing pathways to complex polycyclic molecules with potential applications in various fields of chemical science.

Reductive Transformations to Secondary Alcohols and Amines

The aldehyde group of this compound is readily susceptible to reductive transformations, providing access to valuable secondary alcohols and amines. nih.gov These transformations introduce new functional groups and stereocenters, further enhancing the molecular diversity of the indazole scaffold.

Reduction to Secondary Alcohols: The reduction of the aldehyde to a primary alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly employed for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. orgsyn.org

Table 1: General Conditions for the Reduction of Aryl Aldehydes to Primary Alcohols

| Reducing Agent | Solvent(s) | Typical Conditions | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | orgsyn.org |

| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to room temperature, followed by aqueous workup |

Reductive Amination to Secondary Amines: Reductive amination offers a direct route to secondary amines from aldehydes. This one-pot reaction involves the initial formation of an imine by the condensation of the aldehyde with a primary amine, followed by the in-situ reduction of the imine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion over the aldehyde. masterorganicchemistry.comnih.gov This method allows for the introduction of a wide range of substituents on the nitrogen atom, providing a powerful tool for library synthesis.

Table 2: Common Reducing Agents for Reductive Amination of Aldehydes

| Reducing Agent | Solvent(s) | Typical Conditions | Reference(s) |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Acidic pH (to promote imine formation) | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Often with acetic acid as a catalyst for ketone substrates | nih.gov |

| Catalytic Hydrogenation (H₂, catalyst) | Various | Pd/C, PtO₂, Raney Nickel under hydrogen pressure | nih.gov |

Reactivity and Substitution Chemistry of the Bromine Atom

The bromine atom at the C7 position of the indazole ring provides a reactive handle for a variety of substitution reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

While direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides can be challenging, the indazole ring system can influence the reactivity of the C7-bromo substituent. The introduction of various nucleophiles, such as amines and thiols, can be achieved, often facilitated by transition metal catalysis. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been reported, highlighting the utility of this scaffold in accessing functionalized indazoles. chemrxiv.org

Metal-halogen exchange reactions are a powerful tool for converting aryl halides into reactive organometallic species. The bromine atom at the C7 position of this compound can undergo such exchange, typically with organolithium or Grignard reagents, to generate a 7-indazolyl organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C7 position. For instance, treatment with an organolithium reagent like n-butyllithium at low temperature can lead to the formation of a 7-lithioindazole species, which can subsequently react with electrophiles such as carbon dioxide, aldehydes, or alkyl halides. libretexts.org

Ring System Modification and Annulation Strategies for Novel Architectures

The inherent reactivity of both the aldehyde and the bromine atom in this compound allows for the development of sophisticated ring system modification and annulation strategies. These strategies aim to construct novel, complex heterocyclic architectures with potentially unique properties.

One approach involves intramolecular reactions where a substituent, introduced via the aldehyde or bromine functionality, reacts with another part of the indazole molecule to form a new ring. For example, a substituent introduced at the C3-position via the aldehyde could be designed to undergo cyclization with the N1 or N2 position of the indazole ring, or even with the benzene (B151609) portion of the scaffold.

Furthermore, the C7-bromo substituent can serve as a linchpin in transition metal-catalyzed annulation reactions. For instance, a palladium-catalyzed reaction with a suitably functionalized coupling partner could lead to the formation of a new ring fused to the indazole core at the C6 and C7 positions. Radical cyclizations are another avenue for the synthesis of indazoles, where an aryl radical can cyclize onto an azo functional group. cdnsciencepub.comcdnsciencepub.com Such strategies are at the forefront of modern synthetic chemistry and are crucial for the development of novel materials and therapeutic agents. nih.govcaribjscitech.comaustinpublishinggroup.comdntb.gov.ua

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1h Indazole 3 Carbaldehyde

Electrophilic Aromatic Substitution (EAS) Reactivity on the Indazole Ring System

The indazole ring is an electron-rich heteroaromatic system, generally susceptible to electrophilic attack. However, the reactivity of 7-Bromo-1H-indazole-3-carbaldehyde in EAS reactions is significantly influenced by its substituents. The bromine atom at the C7 position and the carbaldehyde group at the C3 position are both electron-withdrawing, which deactivates the ring towards electrophilic substitution.

While direct EAS reactions on the carbocyclic part of the this compound are not extensively documented, studies on similar substituted indazoles provide insights. For instance, direct bromination of 4-substituted 1H-indazoles using N-Bromosuccinimide (NBS) has been shown to be highly regioselective, favoring substitution at the C7 position. nih.gov This suggests that the C7 position is inherently reactive in the indazole nucleus, though in the title compound this position is already occupied. Further substitution on the carbocyclic ring would be sterically and electronically disfavored.

The most common electrophilic substitution involves the nitrogen atoms. Alkylation of the indazole nitrogen is a frequent reaction, though it can lead to a mixture of N1 and N2 substituted products. nih.gov The regioselectivity of N-alkylation is influenced by the reaction conditions, such as the base and solvent used. nih.gov For instance, studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either the N1 or N2 isomer. nih.gov

Nucleophilic Addition Reactions at the Carbaldehyde Functionality

The aldehyde group at the C3 position is a primary site for nucleophilic attack, enabling the extension of the molecule's carbon skeleton and the introduction of new functional groups.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithiums, readily react with the carbaldehyde group. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, forming a secondary alcohol after an acidic workup. youtube.comyoutube.com This is a standard transformation for aldehydes and is a key step in using this compound as a building block for more complex drug-like molecules. nih.gov

The general mechanism involves the attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent protonation yields the corresponding secondary alcohol. While specific examples with this compound are found within broader synthetic schemes, the reaction follows a well-established pattern.

Table 1: Examples of Nucleophilic Addition of Organometallic Reagents to Aldehydes

| Reagent Type | General Reaction | Product Type |

|---|---|---|

| Grignard Reagent (R-MgX) | Addition to aldehyde | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Addition to aldehyde | Secondary Alcohol |

| Lithium Dialkylcuprate (R₂CuLi) | Addition to acid chlorides (for comparison) | Ketone |

This table presents generalized reactions; specific yields and conditions depend on the substrate and reagents used. youtube.comyoutube.com

Cyanide Ion Additions

The addition of a cyanide ion to the carbaldehyde group is another important nucleophilic addition reaction, leading to the formation of a cyanohydrin. This reaction is a fundamental step in various synthetic routes, including the Strecker synthesis of amino acids. While direct studies on cyanide addition to this compound are not prevalent in the literature, the reactivity of the aldehyde group suggests it would readily undergo this transformation under standard conditions (e.g., using NaCN or KCN with an acid).

Oxidative and Reductive Transformations of the Indazole Scaffold

The functional groups on this compound allow for a range of oxidative and reductive transformations.

The aldehyde group can be easily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For the related 7-bromo-5-nitro-1H-indazole-3-carbaldehyde, oxidation is reported to yield the corresponding carboxylic acid. evitachem.com Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose.

The indazole ring itself can also undergo transformations. For example, the bromine atom can be involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling, which allows for the formation of a C-C bond at the C7 position. nih.gov This has been demonstrated on N-protected 7-bromo-1H-indazoles, where the bromo group is replaced by an aryl group using a palladium catalyst. nih.gov

Table 2: Summary of Oxidation and Reduction Reactions

| Functional Group | Transformation | Reagents (Examples) | Product |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Studies on Reaction Kinetics and Thermodynamic Parameters

Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for reactions involving this compound are not widely available in peer-reviewed literature. Such studies are highly specific and are typically conducted for well-established industrial processes or fundamental reaction mechanism investigations. The available literature primarily focuses on the synthetic utility of this compound rather than its fundamental kinetic and thermodynamic properties.

Computational Chemistry Approaches for Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reactivity and electronic properties of heterocyclic systems like indazoles. nih.govrsc.orgresearchgate.net DFT calculations can be used to determine properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and partial charges on atoms, which all provide insight into the molecule's reactivity. rsc.orgresearchgate.net

For substituted indazoles, DFT studies have been used to:

Predict Regioselectivity: In the N-alkylation of bromo-substituted indazoles, DFT calculations have helped to rationalize the observed N1/N2 product ratios by modeling the transition states and chelation effects. nih.gov

Understand Reaction Mechanisms: DFT has been employed to elucidate the mechanisms of reactions such as iodine-mediated synthesis of 2H-indazoles, suggesting radical chain pathways. nih.gov

Analyze Electronic Structure: Calculations of Natural Bond Orbital (NBO) charges and Fukui indices help to identify the most nucleophilic and electrophilic sites within the molecule, supporting observed reaction pathways. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

7-Bromo-1H-indazole-3-carbaldehyde as a Versatile Pharmacophore and Intermediate in Pharmaceutical Synthesis

This compound is a highly valued intermediate in pharmaceutical synthesis due to its unique structural arrangement. The indazole core itself is a bioisostere of indole (B1671886), capable of forming strong hydrogen bonds with biological targets like protein kinases. rsc.org The presence of a bromine atom at the 7-position enhances the molecule's reactivity and provides a site for further chemical modification, while the carbaldehyde group at the 3-position is a versatile handle for constructing a wide array of derivatives. rsc.orgchemimpex.comchemimpex.com

The term "pharmacophore" refers to the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity. univie.ac.at The indazole ring system, as present in this compound, is a privileged pharmacophore found in numerous FDA-approved drugs. rsc.orgnih.gov Its ability to interact with various biological targets makes it a cornerstone in the design of new therapeutic molecules. The aldehyde function allows for the synthesis of diverse compound libraries, including amides, imines, and other complex heterocyclic systems, by serving as a key precursor for 1H-indazole-3-carboxylic acid or by direct reaction with various nucleophiles. rsc.orgnih.govresearchgate.net This synthetic accessibility makes this compound an indispensable tool for medicinal chemists aiming to perform lead optimization and explore structure-activity relationships (SAR). chemimpex.comnih.gov

Development of Novel Indazole Derivatives with Enhanced Biological Activities

The strategic modification of the this compound scaffold has led to the development of novel indazole derivatives with a broad spectrum of enhanced biological activities. chemimpex.comresearchgate.net Researchers leverage this starting material to synthesize compounds tailored for specific therapeutic targets. chemimpex.comchemimpex.com

Indazole derivatives are prominent in oncology research, with several approved anticancer drugs built upon this scaffold. rsc.orgnih.gov Derivatives synthesized from bromo-indazole precursors have shown potent antiproliferative activity against various cancer cell lines. rsc.orgnih.gov For instance, studies on different indazole derivatives have demonstrated significant growth inhibitory effects.

One study reported a series of 1H-indazole-3-amine derivatives, with compound 6o showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and cell cycle arrest by modulating the p53/MDM2 pathway and Bcl-2 family proteins. nih.govmdpi.com Another series of 3-amino-1H-indazole derivatives was evaluated for antiproliferative activity, where compound W24 exhibited broad-spectrum activity against four cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 μM. nih.gov W24 was found to inhibit the PI3K/AKT/mTOR signaling pathway, induce G2/M cell cycle arrest, and inhibit cancer cell migration and invasion. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 6o | K562 (Leukemia) | 5.15 µM | Induces apoptosis via p53/MDM2 pathway | nih.gov |

| Compound W24 | HT-29, MCF-7, A-549, HGC-27 | 0.43 - 3.88 µM | PI3K/AKT/mTOR inhibitor, induces G2/M arrest | nih.gov |

| Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 μM | Promotes apoptosis (upregulates Bax, downregulates Bcl-2) | rsc.org |

Chronic inflammation is a key factor in many diseases, and the development of effective anti-inflammatory agents is a major goal of medicinal chemistry. tandfonline.com Indazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of enzymes like Cyclooxygenase-2 (COX-2). researchgate.netnih.gov Selective COX-2 inhibition is desirable as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.comsemanticscholar.org

Computational studies involving molecular docking have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents. researchgate.net These studies showed that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding affinities with the COX-2 enzyme (PDB ID: 3NT1). researchgate.net Further in vitro and in vivo studies have confirmed the anti-inflammatory potential of indazole compounds, which may act by inhibiting not only COX-2 but also inflammatory cytokines. nih.gov

| Compound Class | Target Enzyme | Inhibition (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Indazole Derivatives | COX-2 | 5-aminoindazole: 12.32 μM | Concentration-dependent inhibition of COX-2. | nih.gov |

| 1H-Indazole Analogs | COX-2 (3NT1) | Binding Energy: up to -9.11 kcal/mol | Molecular docking showed strong binding affinity. | researchgate.net |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. nih.govrsc.org The indazole scaffold is a key component of many kinase inhibitors, including several marketed drugs like Axitinib and Pazopanib. nih.govnih.gov The ability of the indazole ring to act as a "hinge-binding" fragment allows these inhibitors to fit into the ATP-binding pocket of kinases, leading to potent and often selective inhibition. nih.govmdpi.com

Research has focused on designing indazole derivatives as inhibitors for various kinases, including epidermal growth factor receptor (EGFR), fibroblast growth factor receptors (FGFRs), and Bcr-Abl. nih.gov For example, 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3 with IC₅₀ values in the micromolar range. nih.gov Similarly, certain 1H-indazol-3-amine derivatives have shown potent inhibition of the Bcr-Abl T315I mutant, a common source of resistance to standard leukemia therapies. nih.gov The versatility of this compound allows for the synthesis of libraries of such compounds to screen for new, highly selective kinase inhibitors for targeted cancer therapy. nih.govrsc.org

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Indazole analogs have shown promise in this area, exhibiting activity against a range of bacteria and fungi. researchgate.netresearchgate.netbanglajol.info The synthesis of novel indazole-3-carboxamides and 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core has been a fruitful strategy. researchgate.netbanglajol.info

In one study, a series of newly synthesized 1H-indazole-3-carboxamides were evaluated for their antimicrobial activity. researchgate.netderpharmachemica.com Another research effort focused on 6-bromo-1H-indazole derivatives linked to a 1,2,3-triazole ring, which demonstrated moderate to good inhibition against various bacterial and fungal strains. researchgate.netbanglajol.info The mechanism of action is thought to involve the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

Biochemical Research on Enzyme Inhibition and Receptor Binding Mechanisms

Beyond creating new drug candidates, this compound and its derivatives are vital tools in biochemical research. chemimpex.comchemimpex.com They are used to probe the structure and function of enzymes and receptors, helping to elucidate disease mechanisms. chemimpex.com By designing and synthesizing specific indazole-based ligands, researchers can study binding interactions within enzyme active sites or receptor pockets. nih.govnih.gov

This research is critical for understanding structure-activity relationships, which guide the rational design of more potent and selective drugs. nih.gov For example, indazole derivatives have been instrumental in studying the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy, and in developing selective ligands for serotonin (B10506) receptors, which are implicated in various neurological disorders. nih.govnih.govnih.gov The insights gained from these biochemical studies provide a deeper understanding of the molecular basis of disease and pave the way for novel therapeutic interventions. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The chemical scaffold of this compound serves as a versatile platform for creating diverse libraries of compounds. Through systematic modifications, researchers can explore how changes in the molecule's structure affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies. These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

For instance, the indazole ring is a well-established "hinge-binding" motif, meaning it can effectively interact with the hinge region of protein kinases, which are crucial targets in cancer therapy. The aldehyde group at the 3-position and the bromo group at the 7-position offer reactive handles for a variety of chemical transformations, allowing for the introduction of different functional groups to probe the binding pockets of target proteins.

Research into related indazole structures, such as 1H-indazole-3-carboxamides, has provided valuable insights that can be extrapolated to derivatives of this compound. Studies on p21-activated kinase 1 (PAK1) inhibitors have shown that the indazole core is essential for activity. nih.gov The SAR of these compounds revealed that introducing a hydrophobic ring can significantly enhance inhibitory activity, while adding a hydrophilic group can improve selectivity. nih.gov

In a study focused on 1H-indazole-3-amine derivatives as potential antitumor agents, modifications at the C-5 position of the indazole ring were found to be critical for cytotoxic potential. mdpi.com Specifically, the presence of a para-fluorine substituent on a phenyl ring at this position was crucial for activity against certain cancer cell lines. mdpi.com While these findings are not directly on this compound derivatives, they provide a strategic framework for designing new molecules based on this scaffold. The bromine at the 7-position can be utilized in cross-coupling reactions to introduce a variety of substituents, allowing for a systematic exploration of the SAR.

The following table summarizes the key takeaways from SAR studies on related indazole compounds, which can guide the derivatization of this compound:

| Structural Modification | Impact on Biological Activity | Relevant Research |

| Introduction of a hydrophobic ring | Enhanced inhibitory activity | PAK1 Inhibitors nih.gov |

| Addition of a hydrophilic group | Improved selectivity | PAK1 Inhibitors nih.gov |

| Substitution at the C-5 position | Critical for cytotoxic potential | Antitumor Agents mdpi.com |

Prodrug Design and Investigation of Biotransformation Pathways

A significant challenge in drug development is overcoming poor oral bioavailability and rapid metabolism of promising therapeutic agents. The aldehyde functional group in this compound, while a useful synthetic handle, can be susceptible to in-vivo oxidation, leading to rapid metabolic degradation. nih.gov Prodrug design offers a strategic approach to circumvent these issues.

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. For aldehyde-containing compounds, a common prodrug strategy is the formation of a thiazolidine (B150603) ring by reacting the aldehyde with an L-cysteine ester. nih.gov This "caps" the reactive aldehyde group, protecting it from premature metabolism. In the body, the thiazolidine can undergo hydrolysis to release the active aldehyde-containing drug. nih.gov

This approach has been successfully applied to TD-7, an antisickling agent, where the formation of a thiazolidine prodrug, Pro-7, resulted in improved metabolic stability and a prolonged duration of action. nih.gov In-vivo pharmacokinetic studies confirmed that Pro-7 is hydrolyzed to release the active drug, TD-7. nih.gov A similar strategy could be employed for derivatives of this compound to enhance their therapeutic potential.

The biotransformation of indazole-based drugs is another critical area of investigation. The metabolic fate of a drug determines its efficacy and potential for toxicity. The metabolism of the indazole ring itself can involve oxidation at various positions. For example, the metabolism of indole groups, which are structurally related to indazoles, often involves oxidation at the 3-position to form an indoxyl group. nih.gov This can be followed by glycosylation and degradation, or further oxidation and cleavage of the heterocyclic ring. nih.gov

Understanding these metabolic pathways is essential for designing more stable and effective drug candidates. By anticipating how a derivative of this compound might be metabolized, chemists can make structural modifications to block or slow down these processes, thereby improving the drug's pharmacokinetic profile.

The following table outlines potential prodrug and biotransformation considerations for this compound derivatives:

| Strategy/Pathway | Description | Potential Application |

| Thiazolidine Prodrug | Capping the aldehyde with an L-cysteine ester to form a thiazolidine ring. | Improve metabolic stability and oral bioavailability of aldehyde-containing derivatives. |

| Oxidative Metabolism | Oxidation of the indazole ring, potentially at the 3-position, leading to degradation. | Guide the design of derivatives with improved metabolic stability by modifying the indazole core. |

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography of 7-Bromo-1H-indazole-3-carbaldehyde and Derived Compounds

As of the latest available research, specific X-ray crystallographic data for this compound has not been reported in publicly accessible literature. However, the study of related indazole derivatives by X-ray crystallography provides valuable insights into the likely structural characteristics of this compound.

Indazole derivatives are known to exhibit annular tautomerism, existing in either the 1H- or 2H-form, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. Theoretical calculations on the parent indazole molecule suggest that the 1H-tautomer is generally more stable. For this compound, the 1H-tautomer is the named and expected predominant form. Solid-state characterization techniques, particularly X-ray crystallography, would be definitive in confirming the tautomeric form present in the crystalline state and would also reveal the conformational orientation of the aldehyde group relative to the indazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the aromatic protons on the benzene (B151609) ring. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The N-H proton of the indazole ring is also expected to be a broad singlet at a downfield position. The aromatic protons would exhibit a characteristic splitting pattern corresponding to their positions on the substituted benzene ring.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the highly deshielded region of the spectrum, likely above 180 ppm. The aromatic carbons would appear in the typical range of δ 110-150 ppm, with their specific shifts influenced by the bromine and aldehyde substituents.

| Analogue Compound | ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) |

| 1H-Indazole-3-carboxaldehyde | 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H) | 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 |

| 5-Bromo-1H-indazole-3-carboxaldehyde | 10.53 (brs, 1H), 10.26 (s, 1H), 8.52 (d, J = 1.0 Hz, 1H), 7.59 (dd, J = 9.0, 1.5 Hz, 1H), 7.46 (d, J = 9.0 Hz, 1H) (in CDCl₃) | 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 |

Note: The data presented in the table is for analogue compounds and serves as a predictive guide.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the N-H stretching vibration of the indazole ring would be anticipated in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group would give rise to a strong, sharp peak, typically in the range of 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

| Analogue Compound | Key FT-IR (neat) ν (cm⁻¹) |

| 1H-Indazole-3-carboxaldehyde | 3254, 3174 (N-H), 1671 (C=O), 1458, 1331, 1251, 1092, 792, 739 |

| 5-Bromo-1H-indazole-3-carboxaldehyde | 3213 (N-H), 2924 (C-H), 1663 (C=O), 1455, 1344, 1103, 922, 798, 683 |

Note: The data presented in the table is for analogue compounds and serves as a predictive guide.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a very accurate mass measurement. For this compound (C₈H₅BrN₂O), the expected exact mass can be calculated based on the most abundant isotopes. The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Analogue Compound | Ionization Mode | Calculated m/z | Found m/z |

| 1H-Indazole-3-carboxaldehyde | ESI⁻ | [M-H]⁻ 145.0390 | 145.0402 |

| 5-Bromo-1H-indazole-3-carboxaldehyde | ESI⁻ | [M⁷⁹Br-H]⁻ 222.9507 | 222.9507 |

Note: The data presented in the table is for analogue compounds and serves as a predictive guide.

Advanced Spectroscopic Techniques

While foundational spectroscopic data provides a robust characterization, advanced techniques can offer deeper insights into the electronic and stereochemical properties of this compound.

UV-Vis Spectroscopy: Currently, there is no specific UV-Vis spectroscopic data available for this compound. This technique would be useful in characterizing the electronic transitions within the molecule, providing information about its chromophores and conjugation system.

Vibrational Circular Dichroism (VCD): Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. As this compound is an achiral molecule, VCD spectroscopy is not applicable for its structural analysis.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indazole derivatives to predict a range of properties from first principles. nih.govasrjetsjournal.org

Elucidation of Geometric and Electronic StructuresDFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. For the indazole scaffold, these calculations can confirm the planarity of the fused ring system and the orientation of the bromo and carbaldehyde substituents.

Studies on similar molecules, such as chloro-azaindole-3-carbaldehydes, have used DFT methods like B3LYP-D3 and PBE0-D3 to analyze their molecular structures, including how molecules interact with each other to form dimers. mdpi.com Such analysis for 7-Bromo-1H-indazole-3-carbaldehyde would provide a foundational understanding of its structural conformation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A recent DFT study on a series of novel indazole-3-carboxamide derivatives calculated the HOMO-LUMO gap to identify the most stable compounds within the series. nih.govrsc.orgresearchgate.net A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the electron-rich and electron-poor regions, predicting how it might interact with other reagents.

Molecular Electrostatic Potential (MEP) Surface AnalysisThe Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack.asrjetsjournal.orgDifferent colors on the MEP map indicate different potential values:

Red: Regions of negative potential (electron-rich), typically associated with lone pairs on heteroatoms (like oxygen or nitrogen), indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

In a computational study of a pyrazole (B372694) carbaldehyde derivative, MEP analysis was used to identify reactive sites. asrjetsjournal.org For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the indazole ring, and positive potential (blue) around the N-H proton, providing a clear picture of its reactive behavior. researchgate.net

Molecular Docking Simulations in Rational Drug Design

Indazole derivatives are of significant interest in medicinal chemistry, often investigated as inhibitors of protein kinases. rsc.org Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Prediction of Ligand-Protein Binding Modes and InteractionsMolecular docking simulations place a ligand, such as this compound, into the binding site of a target protein. The simulation then calculates the binding affinity or "docking score," which estimates the strength of the interaction. This process helps to:

Identify the most likely binding pose of the ligand.

Visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site.

For example, a study involving novel indazole derivatives used molecular docking to assess their binding energy with a renal cancer-related protein (PDB: 6FEW), successfully identifying the derivatives with the highest predicted binding affinity. nih.govrsc.org If this compound were to be evaluated as a potential drug candidate, docking studies would be a crucial first step to predict its binding mode and potency against a specific biological target.

Estimation of Binding Affinities and Scoring Functions

In the context of drug discovery, a primary goal is to predict how strongly a ligand, such as this compound, will bind to a biological target, typically a protein. This binding strength is quantified by the binding affinity. Scoring functions are computational algorithms used to estimate this affinity.

Detailed Research Findings: While no studies have published binding affinity data specifically for this compound, the process would involve molecular docking simulations. In such a study, the 3D structure of the compound would be placed into the binding site of a target protein. The scoring function would then calculate a score that represents the predicted binding affinity, often expressed in kcal/mol.

Different types of scoring functions exist, each with its own strengths:

Force-Field-Based: These functions use classical mechanics parameters to calculate van der Waals and electrostatic interactions.

Empirical: These functions are derived from fitting experimental data and use simpler, computationally faster terms to estimate binding energy.

Knowledge-Based: These functions use statistical potentials derived from databases of known protein-ligand complexes.

A hypothetical study on this compound would likely test it against a panel of protein kinases, a common target for indazole-based inhibitors. The results would be presented in a table comparing its predicted affinity to that of known inhibitors.

Table 1: Hypothetical Binding Affinity Estimation for this compound against various protein kinases. (Note: This data is illustrative and not based on published research.)

| Target Protein (PDB ID) | Scoring Function Used | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| CDK2 (e.g., 1HCK) | AutoDock Vina | -8.2 |

| VEGFR2 (e.g., 4ASD) | Glide SP | -7.5 |

| p38 MAPK (e.g., 3S3I) | MOE Dock | -8.9 |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms over time. This is critical for understanding the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

Assessment of Ligand-Protein Complex Stability and Dynamics

Once a docking pose is obtained, an MD simulation would be run to assess its stability. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds to microseconds. Key metrics for stability analysis include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex would show minimal fluctuations in RMSD over the course of the simulation.

Conformational Analysis and Trajectory Studies

The trajectory from an MD simulation is a rich source of information about the conformational landscape of the ligand-protein complex. Analysis of this trajectory can reveal:

Key Interactions: Persistent hydrogen bonds or hydrophobic contacts between this compound and the protein can be identified.

Conformational Flexibility: How the ligand and protein side chains in the binding pocket adapt to each other.

Water Dynamics: The role of water molecules in mediating the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for indazole derivatives including this compound, a dataset of compounds with experimentally measured activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that relates the descriptors to the activity. Such a model could then be used to predict the activity of new, untested indazole derivatives.

Virtual Screening Methodologies for Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This compound could be used as a query molecule or be part of a larger virtual library.

There are two main approaches:

Ligand-Based Virtual Screening: If the structure of the target protein is unknown, but known active ligands exist, a model of the pharmacophore (the essential 3D features for activity) can be built. This model is then used to screen libraries for compounds that match the pharmacophore.

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking can be used to screen thousands or millions of compounds against the protein's binding site.

In a typical workflow, a large database of compounds would be docked into the target's active site, and the top-scoring compounds would be selected for further experimental testing.

Emerging Research Applications and Future Directions

Applications in Materials Science and Advanced Materials Development

The distinct chemical functionalities of 7-Bromo-1H-indazole-3-carbaldehyde make it a promising candidate for the development of novel materials. The indazole ring system is known for its electronic properties and ability to participate in hydrogen bonding, while the bromine and aldehyde groups offer reactive sites for further chemical modifications.

Research into analogous bromo-indazole compounds suggests that they can be incorporated into polymer formulations to enhance material properties. chemimpex.com For instance, the integration of such molecules can improve the characteristics of coatings and adhesives. chemimpex.com The aldehyde group on this compound can readily undergo condensation reactions with various monomers, allowing for its covalent incorporation into polymer backbones. This could lead to the development of specialty polymers with enhanced thermal stability, flame retardancy (due to the bromine content), and specific surface properties. Future research may focus on synthesizing and characterizing such polymers to evaluate their performance in demanding applications.

Indazole derivatives are being explored for their potential in creating advanced materials for electronic and optical applications, such as organic light-emitting diodes (OLEDs). chemimpex.com The conjugated π-system of the indazole core in this compound can be chemically modified to tune its electronic and photophysical properties. The bromine atom provides a handle for introducing different functional groups via cross-coupling reactions, which can alter the molecule's emission wavelength and quantum yield. nih.gov This tunability is a key factor in designing materials for next-generation displays and lighting technologies.

Table 1: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Key Functional Groups |

|---|---|---|

| Specialty Polymers | Monomer for enhanced thermal stability and flame retardancy | Aldehyde, Bromine |

| Organic Electronics | Building block for organic semiconductors and OLEDs | Indazole core, Bromine |

Synthesis and Application of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing biological processes within living cells. nih.govbath.ac.uk The design of these probes often involves a fluorophore (a light-emitting molecule) linked to a reactive site that can interact with a specific target analyte. bath.ac.uk The indazole scaffold can serve as a core for such fluorophores.

The aldehyde group of this compound is particularly useful in this context, as it can react with specific nucleophiles found in biological systems, such as amines or thiols. This reaction can lead to a change in the fluorescence properties of the molecule, allowing for the detection of the target. Furthermore, the bromine atom can be used to attach other functionalities or to tune the photophysical properties of the probe. While specific research on this compound as a fluorescent probe is still emerging, the principles of probe design suggest its potential in this area. researchgate.netnih.gov For example, it could be derivatized to create probes for detecting specific enzymes or metal ions in cells. bath.ac.uk

Role in Agrochemical Synthesis and Development

The development of new agrochemicals, such as pesticides and herbicides, is crucial for global food security. Heterocyclic compounds, including indazole derivatives, are known to exhibit a wide range of biological activities, making them attractive scaffolds for agrochemical discovery. chemimpex.comchemimpex.com

Exploration in Catalysis and Organocatalysis

The field of catalysis is continuously seeking new molecular structures that can efficiently promote chemical reactions. While direct applications of this compound in catalysis are not yet widely reported, its structure suggests potential roles. The indazole nitrogen atoms could act as ligands for metal catalysts, and the aldehyde group could be involved in organocatalytic transformations.

A plausible future direction is the development of chiral derivatives of this compound for use as ligands in asymmetric catalysis, a process that is crucial for the synthesis of enantiomerically pure pharmaceuticals. The bromine atom could facilitate the synthesis of more complex ligand structures through cross-coupling reactions. nih.gov

Integration with Nanomaterial Design and Functionalization

Nanomaterials, with their unique size-dependent properties, are at the forefront of materials science innovation. The functionalization of nanomaterial surfaces is key to tailoring their properties for specific applications. This compound could be used to functionalize the surfaces of nanoparticles, such as gold or silica (B1680970) nanoparticles.

The aldehyde group can be used to covalently attach the molecule to amine-functionalized surfaces, while the indazole ring and bromine atom would impart new chemical properties to the nanomaterial. For instance, such functionalization could be used to create sensors where the binding of an analyte to the indazole moiety is signaled by a change in the optical properties of the nanoparticle. This integration of a versatile organic molecule with a nanomaterial platform opens up possibilities for creating novel hybrid materials with applications in diagnostics, sensing, and targeted drug delivery.

Advancements in Sustainable Synthesis Approaches and Green Chemistry Principles

The development of sustainable synthetic routes to this compound is centered on several key green chemistry principles. These include the use of alternative energy sources like ultrasound and microwave irradiation, the application of heterogeneous and reusable catalysts, the utilization of greener solvents, and the development of continuous flow processes and one-pot reactions to improve efficiency and reduce waste.

Ultrasound-Assisted Synthesis

A significant advancement in the green synthesis of halogenated indazoles is the application of ultrasound irradiation. This technique can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. For instance, a novel and efficient ultrasound-assisted bromination of indazoles at the C3 position has been demonstrated using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govrsc.org This method offers a rapid (30 minutes) and high-yielding route to 3-bromoindazoles under mild conditions, avoiding the use of more hazardous elemental bromine. nih.govrsc.org While this has been demonstrated for the bromination of the indazole core, its application to a pre-functionalized indazole-3-carbaldehyde or a precursor would be a logical extension toward a greener synthesis of the target compound.

Another green approach involves the use of a natural and biodegradable catalyst, such as lemon peel powder, in conjunction with ultrasound irradiation for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate. researchgate.net This method offers good yields and represents a significant step towards the use of renewable resources in chemical synthesis. researchgate.net

Catalytic Innovations in Green Solvents

The use of heterogeneous catalysts in green solvents is a cornerstone of sustainable synthesis. Research has shown the efficacy of copper oxide nanoparticles supported on activated carbon (CuO@C) as an efficient and recyclable heterogeneous catalyst for the synthesis of 2H-indazoles from 2-bromobenzaldehydes. acs.org This reaction proceeds in polyethylene (B3416737) glycol (PEG-400), a green and biodegradable solvent, under ligand- and base-free conditions. acs.org The ability to recover and reuse the catalyst for several cycles is a major advantage, reducing waste and cost. acs.org

Similarly, copper(I) oxide nanoparticles (Cu₂O-NP) have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in PEG 300. organic-chemistry.org These catalytic systems demonstrate high tolerance for various functional groups, which is crucial for the synthesis of complex molecules like this compound. organic-chemistry.org

Flow Chemistry for Enhanced Safety and Scalability

Flow chemistry is emerging as a powerful tool for green synthesis, offering advantages in safety, reproducibility, and scalability. acs.org The synthesis of substituted indazoles has been successfully demonstrated in a flow reactor. This approach allows for precise control over reaction parameters, such as temperature and reaction time, leading to improved yields and purity. acs.org The enclosed nature of flow systems also minimizes exposure to hazardous reagents and allows for the safe handling of potentially explosive intermediates. A continuous flow process for synthesizing precursors to the indazole ring can significantly reduce the risks associated with batch processing and facilitate a more sustainable manufacturing process on a larger scale. rsc.org

Optimized Conventional Methods with Greener Aspects

Even established synthetic methods can be optimized to be more aligned with green chemistry principles. An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles involves nitrosation in a slightly acidic environment. rsc.org This method utilizes very mild conditions and allows for the conversion of both electron-rich and electron-deficient indoles in high yields, minimizing side reactions and the need for harsh reagents. rsc.org Adapting such a procedure to a 7-bromoindole (B1273607) precursor could provide a more sustainable route to the target aldehyde.

The following table summarizes key findings from recent research on sustainable synthesis methods applicable to indazole derivatives, highlighting the green chemistry principles employed.

| Reaction Type | Catalyst/Reagent | Solvent | Energy Source | Key Green Aspect | Compound Focus | Yield (%) | Reference |

| C3-Bromination | DBDMH | Dichloromethane | Ultrasound (40 kHz) | Reduced reaction time, mild conditions | 2H-Indazole | 70 | rsc.org |

| Indazole Synthesis | Lemon Peel Powder | DMSO | Ultrasound | Natural, biodegradable catalyst | 2-hydroxybenzaldehyde | 92 | researchgate.net |

| Indazole Synthesis | CuO@C Nanoparticles | PEG-400 | Conventional Heating | Recyclable heterogeneous catalyst, green solvent | 2-bromobenzaldehydes | up to 95 | acs.org |

| Indazole Synthesis | Cu₂O Nanoparticles | PEG 300 | Conventional Heating | Heterogeneous catalyst, green solvent | 2-bromobenzaldehydes | up to 94 | organic-chemistry.org |

| Indazole Synthesis | None | Ethanol/Water | Conventional Heating | Use of greener solvents | ortho-hydroxybenzaldehyde | Good | chemrxiv.org |

| Nitrosation of Indole (B1671886) | Sodium Nitrite (B80452)/HCl | DMF/Water | Conventional Heating | Mild conditions, high atom economy | Indole | 99 | rsc.org |

| Indazole Synthesis | Hydrazine Hydrate | n-Butanol | Flow Reactor | Enhanced safety, scalability | o-Fluorobenzaldehydes | High | acs.org |

These advancements collectively demonstrate a clear trend towards the development of more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds. Future research will likely focus on combining these strategies, for example, by utilizing flow reactors with immobilized green catalysts, to create even more efficient and sustainable synthetic processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of indazole precursors. For example, bromination at the 7th position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) to minimize side reactions. Subsequent formylation at the 3rd position may employ Vilsmeier-Haack conditions (POCl₃/DMF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (4–6 hours) to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at δ 10.2–10.5 ppm, indazole ring protons at δ 7.5–8.5 ppm).

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and indazole N-H stretch (~3400 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₈H₅BrN₂O, [M+H]⁺ = 225.9524) .

Q. How does the aldehyde group in this compound influence its reactivity?

- Reactivity Profile : The aldehyde enables nucleophilic additions (e.g., formation of hydrazones with hydrazines) and redox reactions. For example:

- Reduction : Use NaBH₄ in ethanol to convert the aldehyde to a primary alcohol (3-hydroxymethyl derivative).

- Oxidation : Catalytic oxidation with KMnO₄ yields the carboxylic acid derivative .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications : Serves as a precursor for kinase inhibitors and anticancer agents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data Collection : Cool crystals to 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) .

Q. What strategies address contradictory biological activity data for this compound analogs?

- Resolution :

- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting bioassays .

- Dose-Response Studies : Perform IC₅₀ determinations across multiple cell lines (e.g., MCF-7, HeLa) to assess reproducibility.

- Mechanistic Triangulation : Combine apoptosis assays (Annexin V staining) with Western blotting for caspase-3 activation .

Q. How can computational modeling predict the electronic properties of this compound?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO).

- Insights : The electron-withdrawing aldehyde group lowers LUMO energy, enhancing electrophilicity at the 3rd position. Bromine’s inductive effect further polarizes the indazole ring .

Q. What are the challenges in synthesizing this compound derivatives via palladium-catalyzed cross-coupling?

- Key Issues :

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to avoid dehalogenation side reactions.

- Solvent Optimization : Employ DMF/H₂O (3:1) at 80°C for 12 hours to balance reactivity and stability.

- Substrate Scope : Electron-deficient boronic acids yield higher conversions than electron-rich analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。